molecular formula C6H14N2O5 B14770186 2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate

2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate

Cat. No.: B14770186
M. Wt: 194.19 g/mol
InChI Key: PRLZNCPKCDGZCN-UHFFFAOYSA-N
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Description

2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and an amide group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetic acid with 3-hydroxybutanoic acid under controlled conditions. The reaction typically requires the use of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final hydrate form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as ammonia or primary amines can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products

    Oxidation: Formation of 2-(2-Aminoacetamido)-3-oxobutanoic acid.

    Reduction: Regeneration of 2-(2-Aminoacetamido)-3-hydroxybutanoic acid.

    Substitution: Formation of substituted amides.

    Hydrolysis: Production of 2-aminoacetic acid and 3-hydroxybutanoic acid.

Scientific Research Applications

2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxybutanoic acid
  • 2-(2-Aminoacetamido)-3-oxobutanoic acid
  • 2-(2-Aminoacetamido)-3-methylbutanoic acid

Uniqueness

2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate is unique due to the presence of both an amino group and a hydroxyl group on the butanoic acid backbone, which allows it to participate in a diverse range of chemical reactions. Its hydrate form also influences its solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLZNCPKCDGZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CN)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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